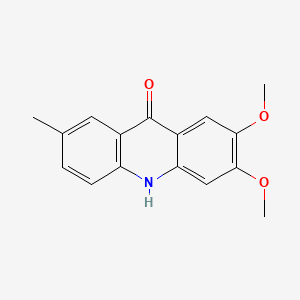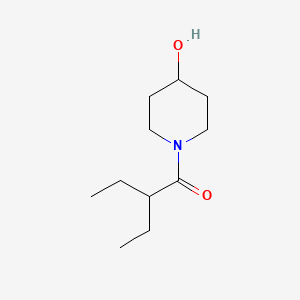
3-(4-Morpholinyl)benzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Morpholinyl)benzeneethanol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is characterized by the presence of a morpholine ring attached to a benzeneethanol moiety. This compound is typically a yellow liquid at room temperature and is used primarily for laboratory purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinyl)benzeneethanol can be achieved through various methods. One common approach involves the reaction of morpholine with benzeneethanol under controlled conditions. The reaction typically requires a solvent such as water and is carried out at a temperature of around 25°C . The process involves the addition of propane sultone to the morpholine aqueous solution, followed by crystallization and recrystallization steps to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of reaction, crystallization, and purification, but with enhanced equipment and automation to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Morpholinyl)benzeneethanol undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the morpholine ring or the benzeneethanol moiety can be modified.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) under acidic conditions.
Substitution: Various halogenating agents and catalysts can be used to facilitate substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
3-(4-Morpholinyl)benzeneethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-Morpholinyl)benzeneethanol involves its interaction with specific molecular targets and pathways. For instance, morpholinyl-bearing compounds have been shown to modulate lysosomal pH by facilitating the transmembrane transport of anions . This disruption of lysosomal pH homeostasis can lead to the inactivation of lysosomal enzymes, affecting various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound of 3-(4-Morpholinyl)benzeneethanol, widely used in organic synthesis and drug design.
N-(3-ethoxybenzyl)-2-(4-morpholinyl)ethanamine: Another morpholine derivative with similar applications in scientific research.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both morpholine and benzeneethanol. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-(3-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO2/c14-7-4-11-2-1-3-12(10-11)13-5-8-15-9-6-13/h1-3,10,14H,4-9H2 |
Clé InChI |
WNPKWEKVSHXJTC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=CC(=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid](/img/structure/B14135528.png)
![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)


![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)
![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)



![5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine](/img/structure/B14135577.png)


